Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with propiolic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
Uniqueness
Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .
Properties
CAS No. |
1354706-45-8 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)13-7-10(9(3)12-13)5-6-11(14)15-4/h7-8H,1-4H3 |
InChI Key |
OEWCSJYKKZROAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#CC(=O)OC)C(C)C |
Origin of Product |
United States |
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